SB220025 is am member of the class of imidazoles carrying piperidin-4-yl, 4-fluophenyl and 2-aminopyrimidin-4-yl substituents at posiitons 1, 4 and 5 respectively. It has a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor, an angiogenesis inhibitor and an anti-inflammatory agent. It is a member of piperidines, an organofluorine compound, an aminopyrimidine and a member of imidazoles.
Compound Description: SB-2 is a Schiff base synthesized and evaluated for its cytotoxic effects against the hepatocellular carcinoma cell line (HepG2). [, ] Studies demonstrated that SB-2 exhibits dose-dependent cytotoxicity against HepG2 cells. [, ]
Compound Description: Similar to SB-2, SB-3 is another Schiff base investigated for its anticancer properties against the HepG2 cell line. [, ] It demonstrates dose-dependent cytotoxicity and induces apoptosis in HepG2 cells. [, ]
Relevance: The structural similarities between SB-3 and the target compound lie in the presence of both the 4-fluorophenyl and pyrazole rings. [, ] While their core structures differ, the shared presence of these pharmacophores suggests a possible overlap in their binding interactions with biological targets, particularly those relevant to anticancer activity. SB-3's confirmed anticancer properties could provide insights into the potential activity profile of the target compound, 4-(4-Fluorophenyl)-1-(4-piperidinyl)-5-(2-amino-4-pyrimidinyl)-imidazole.
Compound Description: NTRC-739 is a nonpeptide compound identified as a selective antagonist for the neurotensin receptor type 2 (NTS2). [] It exhibits analgesic effects in animal pain models. []
Relevance: Both NTRC-739 and the target compound, 4-(4-Fluorophenyl)-1-(4-piperidinyl)-5-(2-amino-4-pyrimidinyl)-imidazole, share the 4-fluorophenyl and pyrazole rings as common structural features. [] This structural similarity could imply potential interactions with similar biological targets, particularly those related to pain pathways, even though their overall structures and target specificities might differ.
Compound Description: NTRC-844 is another selective antagonist for NTS2, demonstrating analgesic activity in animal pain models. [] It exhibits species-specific binding affinities for rat and human NTS2 receptors. []
Relevance: Like NTRC-739, NTRC-844 also features the 4-fluorophenyl and pyrazole ring system present in the target compound, 4-(4-Fluorophenyl)-1-(4-piperidinyl)-5-(2-amino-4-pyrimidinyl)-imidazole. [] This structural similarity, along with its role as an NTS2 antagonist, suggests that exploring the target compound's potential interaction with neurotensin receptors and its possible analgesic properties could be of interest.
Compound Description: This compound is a potent and selective PI3Kδ inhibitor with a favorable pharmacokinetic profile. [] It shows efficacy in preclinical models of hematological cancers. []
Relevance: Both this PI3Kδ inhibitor and the target compound, 4-(4-Fluorophenyl)-1-(4-piperidinyl)-5-(2-amino-4-pyrimidinyl)-imidazole, share a 4-fluorophenyl group attached to a heterocyclic ring. [] While the core structures differ, this shared feature, and the demonstrated biological activity of the PI3Kδ inhibitor, warrant further investigation of the target compound's potential anticancer properties and its potential interactions with kinase targets.
Compound Description: BMS-644950 is a rationally designed, orally efficacious HMG-CoA reductase inhibitor (statin). [] It displays reduced myotoxicity compared to other statins. []
Relevance: The structural similarity between BMS-644950 and the target compound, 4-(4-Fluorophenyl)-1-(4-piperidinyl)-5-(2-amino-4-pyrimidinyl)-imidazole, lies in the presence of a 4-fluorophenyl substituent linked to a heterocyclic core. [] Though their pharmacological targets differ, this shared feature suggests the potential importance of the 4-fluorophenyl group for interacting with biological targets, potentially influencing their pharmacological activities.
Source and Classification
SB 220025 is classified as a small molecule inhibitor, specifically targeting the p38 mitogen-activated protein kinase pathway. It is derived from the pyridinylimidazole class of compounds, which were initially developed for their potential anti-inflammatory properties. This compound has been extensively studied for its pharmacological effects in models of chronic inflammatory diseases, such as collagen-induced arthritis and inflammatory angiogenesis.
Synthesis Analysis
The synthesis of SB 220025 involves several chemical reactions to construct its complex molecular framework. The detailed synthetic route typically includes:
Starting Materials: The synthesis begins with readily available pyridinyl and imidazole derivatives.
Reagents and Conditions: Various reagents are used to facilitate the formation of key bonds, often requiring specific conditions such as temperature control and solvent selection.
Purification: After synthesis, the compound is purified using techniques like column chromatography or recrystallization to ensure high purity levels necessary for biological testing.
The exact synthetic pathway can vary based on the specific laboratory protocols but generally adheres to established organic synthesis methods.
Molecular Structure Analysis
SB 220025 has a well-defined molecular structure characterized by its unique arrangement of atoms. Key features include:
Molecular Formula: C₁₄H₁₄N₄O
Molecular Weight: Approximately 254.29 g/mol
Structural Components: The structure comprises a pyridinyl ring fused with an imidazole moiety, contributing to its biological activity.
Crystallographic studies have provided insights into its three-dimensional structure, revealing how it interacts with the p38 mitogen-activated protein kinase at the molecular level.
Chemical Reactions Analysis
SB 220025 participates in various chemical reactions primarily involving its interaction with biological targets:
Inhibition of Cytokine Production: It inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1beta, which are crucial in inflammatory pathways.
Impact on Angiogenesis: The compound reduces angiogenesis in models of chronic inflammation by modulating signaling pathways that regulate blood vessel formation.
Reversible Binding: SB 220025 binds reversibly to the ATP-binding site of p38 mitogen-activated protein kinase, allowing for controlled inhibition without permanent alteration of the enzyme.
Mechanism of Action
The mechanism by which SB 220025 exerts its effects involves:
Physical and Chemical Properties Analysis
The physical and chemical properties of SB 220025 include:
Solubility: It is generally soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range indicative of crystalline compounds.
These properties are critical for understanding how SB 220025 can be formulated for therapeutic use.
Applications
SB 220025 has several scientific applications, particularly in research related to:
Chronic Inflammatory Diseases: It is studied for its potential therapeutic effects in conditions such as rheumatoid arthritis and psoriasis due to its ability to inhibit inflammatory cytokine production.
Angiogenesis Research: The compound serves as a valuable tool for exploring mechanisms underlying angiogenesis in various pathological states.
Drug Development: Its selective inhibition profile makes it a candidate for developing new anti-inflammatory therapies targeting specific signaling pathways involved in disease progression.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
2-chloroethyl-3-sarcosinamide-1-nitrosourea has been used in trials studying the treatment of Colorectal Cancer, Brain and Central Nervous System Tumors, and Unspecified Adult Solid Tumor, Protocol Specific. SarCNU is an alkylating chloroethylnitrosourea with antineoplastic activity. Selectively accumulating in some tumor cells, SarCNU forms covalent linkages with nucleophilic centers in DNA, causing depurination, base pair miscoding, strand scission, and DNA-DNA cross-linking, which may result in cytotoxicity. (NCI04)